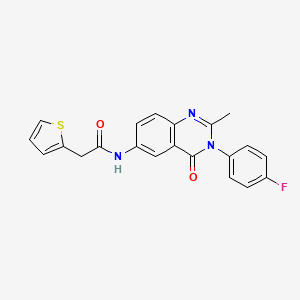
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O2S and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure
The compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Its specific structure includes:
- A 4-fluorophenyl group
- A thiophen-2-yl acetamide moiety
- A dihydroquinazolin core
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. Notably, quinazoline derivatives are known for their roles as kinase inhibitors, which can affect multiple signaling pathways involved in cell growth and survival.
Key Mechanisms:
- Inhibition of Kinases : Quinazolines often inhibit kinases such as JNK (c-Jun N-terminal kinase), which plays a crucial role in stress response and apoptosis. Inhibitors targeting JNK can potentially treat conditions like cancer and neurodegenerative diseases .
- Antimicrobial Activity : Studies have shown that quinazoline derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The compound's structural features may enhance its interaction with microbial targets .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity by inhibiting viral replication processes. The presence of the thiophene ring may contribute to enhanced antiviral efficacy .
Efficacy Against Pathogens
Recent studies have evaluated the compound's effectiveness against several microbial strains. The following table summarizes the reported activities:
| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Bacteria | E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | ||
| Fungi | C. albicans | 64 µg/mL | |
| Viruses | Influenza A | EC50 = 0.5 µM |
Case Studies
- Cancer Treatment : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by activating the JNK pathway .
- Neuroprotective Effects : Research indicated that quinazoline derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-23-19-9-6-15(24-20(26)12-17-3-2-10-28-17)11-18(19)21(27)25(13)16-7-4-14(22)5-8-16/h2-11H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUYKSNULXOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














